molecular formula C11H8BrNO3 B13847151 Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B13847151
M. Wt: 282.09 g/mol
InChI Key: OIFRNZDACYSGFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate typically involves multiple steps. One common method includes the bromination of 4-hydroxyisoquinoline-3-carboxylic acid, followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-4-hydroxyisoquinoline-3-carboxylate
  • Methyl 7-fluoro-4-hydroxyisoquinoline-3-carboxylate
  • Methyl 7-iodo-4-hydroxyisoquinoline-3-carboxylate

Uniqueness

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-10(14)8-3-2-7(12)4-6(8)5-13-9/h2-5,14H,1H3

InChI Key

OIFRNZDACYSGFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1O)Br

Origin of Product

United States

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